molecular formula C14H13ClN2 B1480723 4-Benzyl-6-chloro-2-cyclopropylpyrimidine CAS No. 2098049-52-4

4-Benzyl-6-chloro-2-cyclopropylpyrimidine

Cat. No. B1480723
CAS RN: 2098049-52-4
M. Wt: 244.72 g/mol
InChI Key: GXNOUXKBUGXVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-6-chloro-2-cyclopropylpyrimidine, also known as 4-BPCP, is a cyclic organic compound belonging to the pyrimidine family. It is used in a variety of applications, including organic synthesis, drug research, and medicinal chemistry. This compound has been studied extensively in recent years and has demonstrated a wide range of properties and potential applications.

Scientific Research Applications

Anticancer Research

Pyrimidine derivatives are extensively studied for their anticancer properties. 4-Benzyl-6-chloro-2-cyclopropylpyrimidine can be utilized in the synthesis of compounds that target various cancer pathways. For instance, it may serve as a precursor in the development of kinase inhibitors, which are crucial in the treatment of myeloid leukemia . Additionally, its structural analogs have shown promise in breast cancer and idiopathic pulmonary fibrosis research .

Antimicrobial and Antifungal Applications

The structural framework of pyrimidines allows for the creation of potent antimicrobial and antifungal agents. Research indicates that modifications to the pyrimidine core, such as those found in 4-Benzyl-6-chloro-2-cyclopropylpyrimidine , can lead to new treatments for microbial and fungal infections .

Cardiovascular Therapeutics

Pyrimidine derivatives play a significant role in cardiovascular medicine. They are involved in the synthesis of cardiovascular agents, including antihypertensive drugs. The versatility of 4-Benzyl-6-chloro-2-cyclopropylpyrimidine could be harnessed to develop novel compounds that manage blood pressure and treat related cardiovascular conditions .

Anti-Inflammatory and Analgesic Agents

The anti-inflammatory and analgesic activities of pyrimidine derivatives make them valuable in the treatment of pain and inflammation4-Benzyl-6-chloro-2-cyclopropylpyrimidine may contribute to the discovery of new drugs that offer relief from chronic inflammatory diseases and acute pain conditions .

Antidiabetic Research

Pyrimidine-based compounds have been identified as potential antidiabetic agents. They can act as DPP-IV inhibitors, which are important in the management of type 2 diabetes. The chemical structure of 4-Benzyl-6-chloro-2-cyclopropylpyrimidine provides a platform for the development of drugs that could regulate blood sugar levels .

Neuroprotection and Ocular Therapies

Research into neuroprotective agents often includes pyrimidine derivatives due to their potential in protecting nerve cells from damage4-Benzyl-6-chloro-2-cyclopropylpyrimidine could be instrumental in creating treatments that promote vascular relaxation in the ocular ciliary artery and offer neuroprotection for retinal ganglion cells, which is vital for treating various eye diseases .

properties

IUPAC Name

4-benzyl-6-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNOUXKBUGXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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